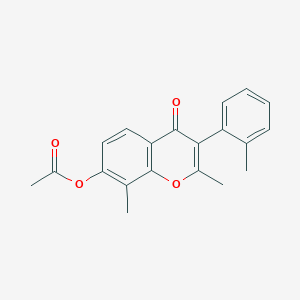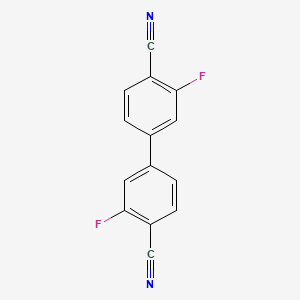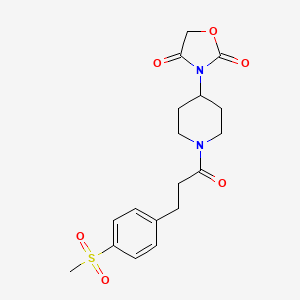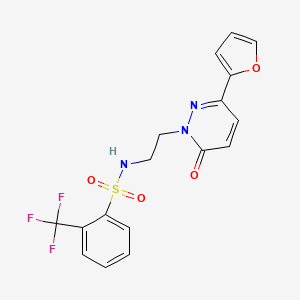
2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate” belong to a class of organic compounds known as chromenes . Chromenes are aromatic compounds that contain a three-ring system consisting of a benzene ring fused to a heterocyclic pyran ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like electrophilic aromatic substitution, nucleophilic addition, or condensation . The exact method would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions of chromenes can be quite diverse, depending on the specific substituents present on the molecule . They might undergo reactions like oxidation, reduction, or various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by factors like its molecular structure, polarity, and the types of functional groups present . These properties can be analyzed using various techniques like spectroscopy, chromatography, or crystallography .科学的研究の応用
Synthesis of Thiazolidin-4-ones and Chromen Derivatives
One area of application involves the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. These compounds are synthesized through a series of reactions starting from a chromen-acetic acid methyl ester, leading to Schiff’s bases and ultimately to N-(2-aryl-4-oxothiazolidin-3-yl) derivatives. These synthesized compounds are of interest due to their potential antibacterial activities, demonstrating the role of chromen derivatives in developing new antimicrobial agents (Čačić et al., 2009).
Investigation into Chromen-Phosphonate Reactions
Another study explored the reaction of chromen-phosphonates with amines, highlighting the formation of cyclic phosphonic analogs. This research provides insights into the chemical behavior of chromen derivatives when reacted with different nucleophiles, expanding the understanding of their reactivity and potential applications in synthesizing novel compounds (Budzisz Elż & Pastuszko Slawomir, 1999).
Development of Antimicrobial Agents
Further research on derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide showed significant potential in the synthesis of new compounds with antibacterial and antifungal properties. These studies contribute to the discovery of new therapeutic agents, leveraging the structural basis of chromen derivatives for enhanced biological activity (Čačić et al., 2006).
Triphenylphosphine Catalysis
The catalytic role of triphenylphosphine in synthesizing chromen derivatives has also been documented. This process involves the reaction of triphenylphosphine with various compounds to produce chromen derivatives, demonstrating the utility of this catalyst in facilitating the synthesis of potentially bioactive molecules (Yavari et al., 2003).
Coumarin-based Compounds Synthesis
Microwave-assisted synthesis has been used to rapidly produce coumarin-based compounds with potential antibacterial and anti-inflammatory activities. This method represents an efficient approach to synthesizing bioactive molecules, highlighting the versatility of chromen derivatives in medicinal chemistry (Chavan & Hosamani, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2,8-dimethyl-3-(2-methylphenyl)-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-11-7-5-6-8-15(11)18-13(3)23-20-12(2)17(24-14(4)21)10-9-16(20)19(18)22/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZFQFGFYSOHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3C)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2720594.png)


![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2720599.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2720600.png)

![2-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2720604.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2720608.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2720609.png)
